molecular formula C9H7BrF3NO2 B1273557 N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide CAS No. 392726-69-1

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B1273557
CAS No.: 392726-69-1
M. Wt: 298.06 g/mol
InChI Key: LKKZGGNYYLEERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide: is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and an acetamide moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide typically involves the acylation of 5-bromo-2-(trifluoromethoxy)aniline with acetic anhydride. The reaction is carried out in an ethanol solvent at room temperature overnight. The general reaction scheme is as follows:

  • Dissolve 5-bromo-2-(trifluoromethoxy)aniline in ethanol.
  • Add acetic anhydride to the solution.
  • Stir the mixture at room temperature overnight.
  • Isolate the product by filtration and purify it by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of automated reactors, controlled temperature settings, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: The acetamide group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Often employ oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution Reactions: Yield substituted phenylacetamides.

    Reduction Reactions: Produce amines or alcohols.

    Oxidation Reactions: Form carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry: N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable building block for creating complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to enhance biological activity and selectivity towards specific molecular targets.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. It is also employed in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-(2-(Trifluoromethoxy)phenyl)acetamide: Lacks the bromine atom, resulting in different reactivity and biological activity.

    N-(5-Chloro-2-(trifluoromethoxy)phenyl)acetamide: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    N-(5-Bromo-2-(methoxy)phenyl)acetamide: Has a methoxy group instead of trifluoromethoxy, altering its lipophilicity and reactivity.

Uniqueness: N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide is unique due to the combination of bromine and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the bromine atom provides opportunities for halogen bonding and substitution reactions.

Properties

IUPAC Name

N-[5-bromo-2-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-5(15)14-7-4-6(10)2-3-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKZGGNYYLEERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394062
Record name N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392726-69-1
Record name N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-trifluoromethoxy-5-bromo-phenylamine (5.12 g, 20 mmol) in EtOH (50 mL) at 0° C. was added a solution of acetic anhydride (4.7 mL, 50 mmol) in EtOH (10 mL). The mixture was stirred at room temperature overnight. The solvent was evaporated to dryness and the solid was tritured with diethyl ether and filtered to give 5.64 g (95% yield) of N-(5-bromo-2-trifluoromethoxy-phenyl)-acetamide.
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-trifluoromethoxy-phenylamine (5.12 g, 20 mmol) in EtOH (50 mL) at 0° C. was added a solution of acetic anhydride (4.7 mL, 50 mmol) in EtOH (10 mL). The mixture was stirred at room temperature overnight. The solvent was evaporated to dryness and the solid was tritured with diethyl ether and filtered to give 5.64 g (95% yield) of N-(5-bromo-2-trifluoromethoxy-phenyl)-acetamide.
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.